molecular formula C6H10Br2O B1598752 2-Bromohexanoyl bromide CAS No. 54971-26-5

2-Bromohexanoyl bromide

Cat. No.: B1598752
CAS No.: 54971-26-5
M. Wt: 257.95 g/mol
InChI Key: CSFUYRGXBNPTSR-UHFFFAOYSA-N
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Description

2-Bromohexanoyl bromide is an organic compound with the molecular formula C₆H₁₀Br₂O. It is a colorless to yellow liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a carbonyl group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromohexanoyl bromide can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the carbonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromohexanoyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromohexanoyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromohexanoyl bromide involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on various molecules, leading to the formation of new carbon-nucleophile bonds. The pathways involved typically include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropanoyl bromide
  • 2-Bromobutanoyl bromide
  • 2-Bromopentanoyl bromide

Uniqueness

2-Bromohexanoyl bromide is unique due to its specific chain length and the presence of the bromine atom at the alpha position relative to the carbonyl group. This specific structure imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. The longer carbon chain also influences its physical properties and solubility, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

2-bromohexanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFUYRGXBNPTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970321
Record name 2-Bromohexanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54971-26-5
Record name 2-Bromohexanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54971-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromohexanoyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromohexanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromohexanoyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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